Nitrosomethylnitroguanidine

Description

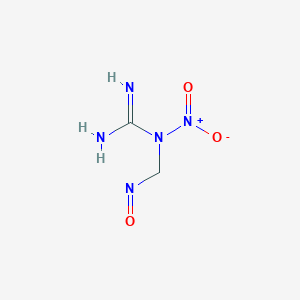

Structure

3D Structure

Properties

Molecular Formula |

C2H5N5O3 |

|---|---|

Molecular Weight |

147.09 g/mol |

IUPAC Name |

1-nitro-1-(nitrosomethyl)guanidine |

InChI |

InChI=1S/C2H5N5O3/c3-2(4)6(1-5-8)7(9)10/h1H2,(H3,3,4) |

InChI Key |

ZDLJBIHLNFJTIS-UHFFFAOYSA-N |

SMILES |

C(N=O)N(C(=N)N)[N+](=O)[O-] |

Canonical SMILES |

C(N=O)N(C(=N)N)[N+](=O)[O-] |

Synonyms |

Methylnitronitrosoguanidine Methylnitrosonitroguanidine MNNG N Methyl N' nitro N nitrosoguanidine N-Methyl-N'-nitro-N-nitrosoguanidine Nitrosomethylnitroguanidine Nitrosonitromethylguanidine |

Origin of Product |

United States |

Chemical Reactivity and Metabolic Pathways Relevant to Biological Activity

Mechanisms of Reactive Species Formation from Nitrosomethylnitroguanidine

The mutagenic activity of this compound is largely dependent on its decomposition into reactive species, which varies significantly with the pH of the environment.

In basic aqueous solutions, this compound decomposes to produce diazomethane (B1218177), a known methylating agent. wikipedia.orgsmolecule.com This reaction is initiated by the interaction with hydroxide (B78521) ions, leading to the formation of an unstable intermediate that subsequently breaks down to yield diazomethane. The rate of this decomposition and, consequently, the formation of diazomethane, is accelerated in the presence of thiols like cysteine. wmich.edu The generated diazomethane is highly reactive and can methylate various sites on DNA, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being primary targets. wmich.edu A particularly significant, though less frequent, product is O6-methylguanine, a major pre-mutagenic lesion. wikipedia.org

Under acidic conditions (pH below 5), the decomposition pathway of this compound shifts to produce nitrous acid (HNO2) and methylnitroguanidine. wikipedia.orgwmich.edu Nitrous acid is a potent mutagen that causes deamination of purine (B94841) and pyrimidine (B1678525) bases in DNA. wmich.edunih.gov This chemical alteration converts adenine, guanine, and cytosine into hypoxanthine, xanthine, and uracil, respectively. wmich.edu These changes can lead to transition mutations during DNA replication if they are not repaired by cellular machinery. smolecule.com The formation of nitrous acid is a key mechanism of mutagenesis in acidic environments, such as the stomach. nih.gov

Generation of Diazomethane in Aqueous Solutions

Chemical Stability and Degradation Pathways of this compound Influencing Experimental Integrity

The stability of this compound is a critical factor in experimental settings, as its degradation can impact the reproducibility and validity of research findings.

Several environmental factors can influence the rate and pathway of this compound degradation.

pH: The compound is relatively stable at a pH of 5.0 but decomposes in more acidic or alkaline conditions. wmich.edu In alkaline solutions, it forms diazomethane, while in acidic solutions, it generates nitrous acid. wikipedia.orgwmich.edu

Temperature: Decomposition rates increase with temperature. smolecule.com For this reason, it is typically stored frozen to maintain its stability. nih.gov

Light: this compound is sensitive to light, which can cause it to change color to orange and green and decompose to nitrous acid. wmich.edunih.gov This photodegradation can reduce its mutagenic activity. wmich.edu

Presence of other substances: The presence of thiols can accelerate decomposition. wmich.edu Furthermore, tap water has been shown to decompose the compound more rapidly than deionized water, highlighting the influence of trace elements. nih.gov

| Factor | Effect on Stability | Primary Degradation Product(s) |

|---|---|---|

| Alkaline pH (>7) | Decreased stability, rapid decomposition | Diazomethane |

| Acidic pH (<5) | Decreased stability | Nitrous Acid |

| Neutral pH (~5-7) | Relatively stable | Slow degradation |

| Increased Temperature | Decreased stability | Accelerated decomposition |

| Light Exposure | Decreased stability, photodegradation | Nitrous Acid |

| Thiols (e.g., Cysteine) | Decreased stability | Accelerated Diazomethane formation |

Identifying the products of this compound degradation is essential for understanding its mechanism of action and ensuring experimental quality. Degradation products that can arise from improper or prolonged storage include N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine. nih.govnih.gov Analytical techniques such as colorimetric determination after denitrosation with dilute acids, high-performance liquid chromatography (HPLC), and mass spectrometry are employed to detect and quantify both the parent compound and its degradation products. nih.govsciencescholar.us These methods allow researchers to monitor the integrity of the compound throughout an experiment. sciencescholar.us

| Degradation Product | Condition of Formation | Significance |

|---|---|---|

| Diazomethane | Alkaline pH | Primary methylating agent, responsible for DNA alkylation. |

| Nitrous Acid | Acidic pH, Light exposure | Causes deamination of DNA bases. |

| N-methyl-N'-nitroguanidine | Acidic hydrolysis, Storage | Major degradation product. |

| N-nitroguanidine | Storage | Indicator of compound degradation. |

| Nitrocyanamide | Storage | Indicator of compound degradation. |

| Guanidine | Storage | Indicator of compound degradation. |

Environmental Factors Affecting this compound Degradation

Modulating this compound Reactivity for Controlled Experimental Outcomes

The ability to control the reactivity of this compound is crucial for designing experiments that can distinguish between the biological effects of different types of DNA damage. By manipulating the experimental conditions, researchers can favor specific reaction pathways.

pH Control: Adjusting the pH of the treatment solution is the most direct way to control the type of reactive species generated. An alkaline pH will favor methylation via diazomethane, while an acidic pH will favor deamination via nitrous acid. wmich.edu This allows for targeted studies on the cellular responses to alkylation versus deamination damage.

Thiol Concentration: The rate of diazomethane formation can be modulated by altering the concentration of thiol-containing compounds. wmich.edu Increasing thiol levels can accelerate methylation, providing a method to control the dose and timing of DNA damage induction.

Light Conditions: Given the light sensitivity of this compound, conducting experiments in the dark or under specific light filters can prevent unwanted photodegradation and the formation of nitrous acid, ensuring that the observed effects are due to the intended reaction pathway. wmich.edu

By carefully controlling these factors, researchers can use this compound as a precise tool to investigate the specific cellular mechanisms involved in DNA repair, mutagenesis, and carcinogenesis.

Molecular Mechanisms of Nitrosomethylnitroguanidine Induced Cellular Perturbations

DNA Alkylation by Nitrosomethylnitroguanidine and its Derivatives

The chemical interaction of MNNG with DNA results in the formation of a variety of methylated adducts on the DNA bases and the phosphodiester backbone. mdpi.comnih.gov The distribution and biological consequences of these adducts are critical determinants of the cellular outcomes following MNNG exposure.

Primary Sites of Alkylation on DNA Bases

MNNG methylates DNA at several positions on all four bases, with a notable propensity for attacking oxygen atoms in addition to the more nucleophilic nitrogen atoms. mdpi.comresearchgate.netnih.gov The major products of this reaction include N7-methylguanine and N3-methyladenine, while the formation of O-alkylated products like O6-methylguanine is also significant and highly mutagenic. researchgate.netnih.gov

The alkylation of the O6 position of guanine (B1146940) is a critical lesion induced by MNNG. nih.govnih.gov Although it constitutes a smaller fraction of the total DNA adducts compared to N7-methylguanine, O6-methylguanine (O6-MeG) is a potent premutagenic lesion. nih.gov This is because the presence of the methyl group on the O6 atom disrupts the normal Watson-Crick hydrogen bonding, leading to mispairing with thymine (B56734) instead of cytosine during DNA replication. biologists.com If not repaired, this mispairing results in G:C to A:T transition mutations in subsequent rounds of DNA replication. pnas.org The formation of O6-MeG is a hallmark of SN1 alkylating agents like MNNG. nih.gov

The most frequent site of DNA methylation by MNNG is the N7 position of guanine, accounting for a substantial percentage of the total adducts formed. nih.govoup.com The N7 atom of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack. oup.com While N7-methylguanine (N7-MeG) is the most abundant lesion, it is generally considered to be less directly mutagenic than O6-MeG. nih.gov However, the methylation at the N7 position destabilizes the glycosidic bond connecting the base to the deoxyribose sugar, which can lead to depurination and the formation of an abasic site. nih.govnih.gov

MNNG can also methylate the O4 position of thymine, resulting in the formation of O4-methylthymine (O4-MeT). nih.govcuni.cz This lesion, similar to O6-MeG, is highly mutagenic because it can mispair with guanine during DNA replication, leading to T:A to C:G transitions. oup.com Although formed at lower levels than O6-MeG, O4-MeT is considered a potent source of mutations. oup.comnih.gov The repair of O4-MeT is often carried out by the same enzymes that repair O6-MeG, such as O6-alkylguanine-DNA alkyltransferase (AGT). nih.goviiarjournals.org

Adenine (B156593) residues in DNA are also targets for methylation by MNNG at several nitrogen positions. glenresearch.comnih.gov

N3-methyladenine (N3-MeA) is a significant product of MNNG-induced alkylation. nih.govnih.gov This lesion is cytotoxic as it can block DNA replication. nih.gov The presence of a methyl group at the N3 position interferes with the hydrogen bonding in the major groove of the DNA. nih.gov

N1-methyladenine (N1-MeA) is another lesion formed, particularly in single-stranded DNA where the N1 position is more accessible. glenresearch.comresearchgate.net Methylation at this position disrupts Watson-Crick base pairing. glenresearch.com

N7-methyladenine (N7-MeA) is formed to a lesser extent. nih.govnih.gov Similar to N7-MeG, this adduct can destabilize the glycosidic bond, potentially leading to depurination. nih.gov

O4-Methylthymine Formation

Consequences of DNA Adduct Formation on Genomic Integrity

The formation of DNA adducts by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a critical initiating event that leads to significant perturbations in the structure and function of DNA, ultimately compromising genomic integrity. These adducts, primarily O6-methylguanine (O6-meG), introduce structural anomalies that disrupt the normal architecture of the DNA double helix and interfere with fundamental cellular processes.

The alkylation of the O6 position of guanine by MNNG directly disrupts the standard Watson-Crick hydrogen bonding pattern. epa.gov Normally, guanine forms three hydrogen bonds with cytosine (G-C). However, the presence of a methyl group on the O6 position of guanine in O6-meG alters its hydrogen bonding potential. This modified base preferentially pairs with thymine (T) instead of cytosine, forming a stable O6-meG-T mispair. epa.govcapes.gov.br This mispairing occurs because the O6-methylguanine can form a wobble base pair with thymine that is sterically accommodated within the DNA helix. researchgate.net This alteration from a G-C to an O6-meG-T pairing represents a fundamental change in the genetic code at that specific locus. asm.org The formation of these mispairs is a key mutagenic event, as it can lead to G:C to A:T transition mutations during subsequent rounds of DNA replication. asm.orgwikipedia.org

| Original Base Pair | MNNG-Induced Adduct | Resulting Mispair | Consequence |

| Guanine-Cytosine (G-C) | O6-methylguanine (O6-meG) | O6-methylguanine-Thymine (O6-meG-T) | G:C to A:T transition mutation |

| Thymine-Adenine (T-A) | O4-methylthymine (O4-meT) | O4-methylthymine-Guanine (O4-meT-G) | T:A to C:G transition mutation |

This table summarizes the impact of MNNG-induced DNA adducts on Watson-Crick base pairing.

The introduction of MNNG-induced adducts, such as O6-methylguanine, can cause localized distortions in the DNA double helix. While some studies suggest that O6-meG does not cause a heavy distortion in the DNA double helix, making it difficult for some DNA repair systems to detect, other research indicates that these adducts do induce conformational changes. wikipedia.orgresearchgate.net The presence of bulky adducts can lead to changes in the thermodynamic stability of the helix at the lesion site. researchgate.net These structural perturbations can manifest as bending, kinking, or unwinding of the DNA helix. researchgate.netnih.govnih.gov The degree of distortion can influence the recognition and processing of the lesion by DNA repair proteins. researchgate.netresearchgate.net For instance, the recognition of DNA damage by some repair pathways is thought to rely on detecting intrinsic distortions in the helical geometry of the damaged DNA. researchgate.net The process of DNA unwinding is a critical aspect of the cellular response to MNNG-induced damage, as it is a necessary step for both DNA repair and replication, and the presence of adducts can affect this process. nih.govnih.gov

Impact on Watson-Crick Base Pairing

This compound-Mediated Interaction with Nucleic Acids and Associated Processes

The interaction of MNNG with nucleic acids extends beyond the initial formation of DNA adducts, leading to significant disruptions in essential cellular processes that rely on the fidelity and structural integrity of DNA. These perturbations can have far-reaching consequences for cell survival and genetic stability.

MNNG treatment can lead to a decrease in the fidelity of DNA replication. magtechjournal.com The primary mechanism for this is the mispairing of O6-methylguanine with thymine, which, if not repaired, will result in a G:C to A:T transition mutation after a round of replication. asm.orgresearchgate.net While direct modification of DNA polymerases by MNNG does not appear to decrease their fidelity, the presence of MNNG-induced lesions on the DNA template can cause the replication machinery to incorporate incorrect nucleotides. nih.gov The cell's response to this damage can involve error-prone translesion synthesis (TLS) polymerases that can bypass the lesion but often do so with a higher error rate than high-fidelity replicative polymerases. nih.gov The fidelity of DNA replication is therefore compromised as the cellular machinery attempts to replicate a damaged template, leading to an increased mutation frequency. magtechjournal.comresearchgate.net

The presence of MNNG-induced DNA adducts can also interfere with the process of transcription. DNA lesions can act as roadblocks to RNA polymerase, the central enzyme of transcription, potentially stalling or causing the dissociation of the transcription complex. elifesciences.org This disruption can lead to a decrease in the synthesis of messenger RNA (mRNA) from affected genes. wikipedia.org Furthermore, errors can be introduced into the mRNA transcript if the RNA polymerase misreads a damaged base. elifesciences.org While some DNA repair mechanisms are coupled to transcription to specifically remove lesions from actively transcribed genes, the persistence of adducts can lead to a general disruption of the transcriptional landscape of the cell. elifesciences.orgplos.org The inhibition of RNA polymerase activity can have widespread effects on cellular function, as the production of proteins is essential for virtually all cellular processes. mdpi.comsigmaaldrich.com

MNNG-induced DNA damage triggers a complex cellular response that involves the interaction of numerous DNA-binding proteins. nih.govpnas.orgmdpi.compnas.org DNA repair proteins, such as those involved in mismatch repair (MMR), are recruited to the sites of damage. nih.govpnas.org The MMR protein MutSα, for example, can recognize O6-meG adducts. pnas.org The interaction of these repair proteins with the damaged DNA is a critical step in initiating the repair process. nih.gov However, the damage can also lead to futile cycles of repair if the lesion is not correctly resolved, which can contribute to cytotoxicity. Furthermore, MNNG can affect proteins involved in nucleic acid metabolism. For instance, MNNG treatment can induce the degradation of the protein p21, which is an inhibitor of both the cell cycle and DNA mismatch repair. nih.gov This degradation requires the MSH2 protein, a key component of the MMR system. nih.gov The interplay between MNNG-induced damage and the cellular machinery that metabolizes and interacts with nucleic acids is complex and central to determining the ultimate fate of the cell. nih.govmdpi.com

Disruption of Transcriptional Machinery

Protein Modification by this compound-Derived Species

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent that exerts a significant portion of its biological effects through the modification of cellular macromolecules, including proteins. The reactivity of MNNG and its decomposition products leads to a variety of protein alterations, which in turn can disrupt cellular signaling and function. These modifications can be broadly categorized into direct alkylation and indirect modifications, such as S-nitrosylation, each with distinct functional consequences.

Direct Alkylation of Proteins

MNNG is known to directly alkylate proteins through an SN1-type nucleophilic substitution mechanism. nih.gov This process involves the transfer of its methyl group to nucleophilic sites on amino acid residues within proteins. Research has demonstrated that MNNG can modify various amino acid residues, with a notable reactivity towards lysine (B10760008) and other nucleophilic side chains.

One of the primary reactions observed is the conversion of the ε-amino groups of lysine residues to nitroguanido groups. cdnsciencepub.com This modification results in a significant alteration of the protein's physical and chemical properties, including an increase in its extinction coefficient and a change in electrophoretic mobility. cdnsciencepub.com The conversion of the positively charged amino group of lysine to a neutral nitroguanidino group can lead to a partial loss of enzyme activity, likely due to the weakening of electrostatic interactions with negatively charged substrates like RNA. tandfonline.com

Studies on various proteins have highlighted the extent of this direct alkylation. For instance, when serum albumin is treated with MNNG, a notable reduction in its lysine content is observed, corresponding with the formation of nitrohomoarginine upon enzymatic hydrolysis. cdnsciencepub.com Similarly, in Ribonuclease T1, MNNG treatment leads to the complete modification of the N-terminal alanine (B10760859) and approximately 90% modification of the ε-amino group of Lysine 41. tandfonline.com Despite these modifications, the enzyme retained about 84% of its original activity, suggesting that these specific amino groups are not essential for its catalytic function. tandfonline.com

Furthermore, research on rat liver chromatin has shown that both histones and non-histone chromosomal proteins are significantly modified by MNNG. nih.gov The binding of MNNG to these proteins was found to be higher than that of a related compound, N-ethyl-N'-nitro-N-nitrosoguanidine. nih.gov This modification of histones has been shown to drastically increase the template activity of chromatin for RNA synthesis. nih.gov

Table 1: Examples of Direct Protein Alkylation by MNNG

| Target Protein | Modified Residue(s) | Observed Consequence | Reference(s) |

|---|---|---|---|

| Serum Albumin | Lysine (ε-amino group) | Conversion to nitroguanido groups, reduced lysine content. | cdnsciencepub.com |

| Ribonuclease T1 | Alanine (N-terminal), Lysine 41 (ε-amino group) | Near-complete modification, 84% retained activity. | tandfonline.com |

| Histones (Rat Liver) | Not specified | Increased chromatin template activity for RNA synthesis. | nih.gov |

| Tropomyosin 1 | Lysine | N(ε)-(hexanoyl)lysine modification, potential link to neoplastic transformation. | researchgate.net |

Indirect Protein Modifications (e.g., S-Nitrosylation)

Beyond direct alkylation, MNNG can induce indirect protein modifications through the generation of reactive nitrogen species (RNS), leading to post-translational modifications such as S-nitrosylation. S-nitrosylation is the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol (SNO). mdpi.commdpi.com This reversible modification is a key mechanism in redox-based cellular signaling. mdpi.commdpi.com

The process of S-nitrosylation often involves the reaction of NO with oxygen to form nitrogen oxides like dinitrogen trioxide (N2O3), which then reacts with a protein thiol. mdpi.com This modification can alter protein structure, function, and interactions with other molecules. mdpi.comnih.gov

While direct evidence linking MNNG to specific S-nitrosylation events in a broad range of proteins is an ongoing area of research, the generation of NO and its derivatives as byproducts of MNNG's mechanism of action suggests its potential to influence this pathway. The cellular response to MNNG involves complex signaling networks, and the interplay between different post-translational modifications, including S-nitrosylation and phosphorylation, is crucial in determining cell fate. mdpi.com For example, S-nitrosylation can influence protein stability by competing with ubiquitination, another key post-translational modification. mdpi.com

Functional Consequences of Protein Modification in Cellular Signaling

The modification of proteins by MNNG-derived species has profound functional consequences for cellular signaling pathways, ultimately influencing processes like cell cycle progression, DNA repair, and apoptosis.

The alkylation of DNA repair proteins, such as O6-alkylguanine-DNA alkyltransferase (AGT), is a critical event. AGT repairs DNA by transferring the alkyl group from guanine to a cysteine residue within its own active site, a suicide mechanism that inactivates the protein. nih.gov The depletion of active AGT by alkylating agents like MNNG can impair the cell's ability to repair DNA damage, leading to mutations and cell death.

Furthermore, MNNG-induced damage triggers complex signaling cascades. The presence of STAT1, a transcription factor, has been shown to be critical in the cellular response to MNNG. nih.gov In STAT1-proficient cells, MNNG treatment leads to the formation of a complex involving p53, c-Abl, and MLH1, linking c-Abl tyrosine kinase activity to MNNG-induced toxicity. nih.gov This highlights the modulatory role of specific proteins in the signaling response to MNNG-induced damage.

The modification of proteins involved in stress response pathways is another significant consequence. For instance, MNNG exposure can induce the formation of stress granules, which are dense aggregations of proteins and RNAs that form in response to stress. The assembly of these granules, mediated by proteins like G3BP, has been shown to be dependent on poly(ADP-ribose) following MNNG-induced DNA alkylation. biologists.com

Other post-translational modifications, while not directly linked to MNNG in the provided context, illustrate the broader principles of how protein modifications regulate cellular functions. For example, glycosylation and prenylation are crucial for protein folding, stability, localization, and protein-protein interactions, all of which are fundamental to cellular signaling. mdpi.comnih.govmdpi.com O-GlcNAc modification, a type of glycosylation, is increasingly recognized as a key regulator of cellular metabolism and stress responses. wiley.com These examples underscore the intricate network of protein modifications that can be perturbed by agents like MNNG, leading to widespread cellular dysfunction.

Table 2: Functional Outcomes of MNNG-Induced Protein Modifications in Signaling

| Signaling Pathway/Process | Modified Protein/Component | Functional Consequence | Reference(s) |

|---|---|---|---|

| DNA Damage Response | O6-alkylguanine-DNA alkyltransferase (AGT) | Inactivation of AGT, impaired DNA repair. | nih.gov |

| Cell Cycle and Apoptosis | p53, c-Abl, MLH1, STAT1 | Modulation of MNNG toxicity and cell fate. | nih.gov |

| Stress Response | G3BP, Poly(ADP-ribose) | Formation of stress granules. | biologists.com |

| Chromatin Regulation | Histones | Increased template activity for RNA synthesis. | nih.gov |

Genotoxicity and Mutagenesis Induced by Nitrosomethylnitroguanidine in Experimental Systems

Induction of DNA Damage Pathways

Nitrosomethylnitroguanidine (MNNG) is a powerful mutagen that causes cellular stress, which can result in point mutations, chromosomal abnormalities, and cell death. nih.gov

Direct DNA Strand Breakage

This compound is an alkylating agent that can cause direct damage to DNA. This damage includes the formation of single- and double-strand breaks in the DNA backbone. mdpi.com The formation of these breaks is a critical initiating event in the genotoxic cascade. The unwinding of DNA is initiated at these "open sites," and a greater number of breaks leads to more extensive unwinding. biotesys.de This process can be detected and quantified in experimental settings, providing a measure of the DNA-damaging potential of the compound. biotesys.de While DNA fragmentation is often associated with irreversible processes like apoptosis, the initial oxidative damage caused by agents like this compound can often be repaired by the cell's various DNA repair mechanisms. nih.gov

Chromosomal Aberrations

Exposure to this compound can lead to significant structural and numerical changes in chromosomes, collectively known as chromosomal aberrations. nih.gov These alterations are a hallmark of genotoxic stress and can have severe consequences for cell viability and function.

Sister chromatid exchanges (SCEs) are the result of the interchange of DNA between the two sister chromatids of a duplicating chromosome. While the precise molecular mechanisms are complex, they are considered a sensitive indicator of genotoxic exposure. Studies have shown that treatment of cells with various nitrosourea (B86855) compounds, a class to which this compound belongs, leads to a concentration-dependent increase in SCEs. nih.gov This increase in SCE frequency directly correlates with the cytotoxic effects of these compounds, suggesting that the level of SCE induction can be an indicator of the antineoplastic efficacy of such drugs. nih.gov

| Experimental System | Compound Type | Observation |

| 9L rat brain tumor cells | Alkylating and cross-linking nitrosoureas | Concentration-dependent increases in SCEs. nih.gov |

| 9L rat brain tumor cells | Alkylating agent (ethylnitrosourea) | Dose-dependent increase in SCEs. nih.gov |

| 9L rat brain tumor cells | Carbamoylating agent | No induction of SCEs. nih.gov |

Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov Their formation is a direct consequence of chromosomal breakage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). nih.gov Alkylating agents, such as this compound, can induce DNA damage that, if not properly repaired, can lead to the formation of acentric chromosome fragments during cell division. nih.govresearchgate.net These fragments lag behind during anaphase and are subsequently enclosed in their own nuclear membrane, forming micronuclei. nih.gov The presence of micronuclei is a widely used biomarker for genotoxic events and chromosomal instability. nih.govresearchgate.net

Sister Chromatid Exchange Frequencies

Mechanisms of Mutagenesis

The mutagenicity of this compound stems from its ability to chemically modify DNA bases, leading to errors during DNA replication and repair. These modifications can result in stable, heritable changes in the DNA sequence, known as mutations.

Base Pair Substitution Mutagenesis (e.g., G:C to A:T Transitions)

One of the most well-characterized mutagenic outcomes of this compound exposure is the induction of base pair substitutions. The predominant type of mutation observed is the G:C to A:T transition. nih.govnih.gov This occurs because this compound methylates the O6 position of guanine (B1146940), forming O6-methylguanine. This altered base has a tendency to mispair with thymine (B56734) instead of cytosine during DNA replication. u-psud.fr Subsequent rounds of replication then lead to the permanent substitution of the original G:C base pair with an A:T pair. u-psud.fr

Research has shown that the distribution of these MNNG-induced G:C to A:T transitions is not random. nih.gov Certain DNA sequence contexts are more susceptible to this type of mutation, with some sites being mutated up to 100 times more frequently than others. nih.gov Specifically, guanine residues preceded by a purine (B94841) (R), in a 5'-R-G-N-3' sequence, are hotspots for mutation, whereas those preceded by a pyrimidine (B1678525) (Y), in a 5'-Y-G-N-3' sequence, are less frequently mutated. nih.gov This suggests that the local DNA sequence environment plays a significant role in modulating the mutagenic activity of this compound. nih.gov

| Organism | Mutation Type | Frequency/Observation |

| Escherichia coli | G:C to A:T transitions | Predominant event, non-random distribution. nih.gov |

| Escherichia coli | A:T to G:C transitions | Relatively rare event. nih.gov |

| Corynebacterium glutamicum | G:C to A:T transitions | 47 out of 50 identified point mutations. nih.gov |

| Corynebacterium glutamicum | A:T to G:C transitions | 3 out of 50 identified point mutations. nih.gov |

Frameshift Mutations

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen known primarily for inducing base pair substitutions. oup.comnih.gov However, it can also cause frameshift mutations, which involve the insertion or deletion of nucleotides in the DNA sequence. oup.comnih.gov

Studies in Escherichia coli have shown that MNNG can induce reversions of frameshift mutations. oup.com The simultaneous treatment of bacteria with MNNG and low concentrations of the intercalating agent 9-aminoacridine (B1665356) resulted in a synergistic increase in the yield of frameshift mutations. oup.comnih.gov This suggests that the DNA methylation damage caused by MNNG can enhance the frameshift mutagenicity of other agents. oup.com Interestingly, at high concentrations of 9-aminoacridine, MNNG had an antagonistic effect on frameshift mutation induction. oup.comnih.gov The mechanism behind MNNG-induced frameshift mutations may be indirect, possibly by overwhelming or inactivating the cell's mismatch repair system, which would otherwise correct spontaneous replication errors that can lead to frameshifts. oup.com

The type of frameshift mutations induced can vary. For instance, certain reactive acridine (B1665455) derivatives are known to cause -2 frameshift mutations in alternating CG sequences. nih.gov While MNNG predominantly causes base substitutions, its ability to also induce frameshift mutations highlights its complex interaction with DNA and cellular repair processes. nih.gov

Adaptive Mutagenesis in Response to this compound Exposure

Exposure of Escherichia coli to low, non-lethal levels of MNNG can trigger an "adaptive response," a phenomenon first described by Samson and Cairns. nih.govnih.gov This response makes the cells more resistant to both the lethal and mutagenic effects of a subsequent, higher challenge dose of MNNG. nih.govnih.gov This adaptive mechanism is distinct from other DNA repair pathways like the SOS response. nih.gov

The adaptive response is induced by alkylation damage to DNA and is not triggered by mutagens like UV light or 4-nitroquinoline (B1605747) 1-oxide. nih.gov A key component of this response is the induction of a rapid repair mechanism for O6-alkylguanine, a primary mutagenic lesion produced by simple alkylating agents. nih.gov When E. coli cultures are exposed to a low level of MNNG, they initially accumulate mutations for about 20 minutes before becoming resistant to further mutagenesis by that MNNG concentration. nih.gov

This adaptive response is not unique to bacteria; a similar repair mechanism has been observed in the livers of rats exposed to nitrosamines, suggesting a protective role against carcinogenesis. nih.gov The induction of the adaptive response in E. coli prevents the synergistic effect on frameshift mutations observed when cells are treated simultaneously with MNNG and 9-aminoacridine. oup.comnih.gov In Caulobacter crescentus, a transcription factor called Cada2 orchestrates a methylation-dependent adaptive response that is independent of the SOS response and crucial for surviving methylation-induced damage. researchgate.net

Cellular Defense and Repair Mechanisms Against this compound-Induced Damage

Cells have evolved multiple defense and repair mechanisms to counteract the genotoxic effects of MNNG. These pathways recognize the specific types of DNA damage caused by MNNG and initiate a coordinated response to repair the lesions, control cell cycle progression, and, if the damage is too severe, trigger programmed cell death.

Base Excision Repair (BER) Pathway Dynamics

The Base Excision Repair (BER) pathway is a primary defense against the types of DNA base damage caused by MNNG. pnas.org BER is responsible for removing small, non-helix-distorting base lesions from the DNA. pnas.orgresearchgate.net The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. pnas.org

MNNG produces various methylated DNA adducts, with the majority being repaired through the BER pathway. nih.gov One of the key enzymes in BER is MUTYH, which is known for removing adenine (B156593) misincorporated opposite 8-oxoguanine. researchgate.netnih.gov Interestingly, high expression of MUTYH has been associated with reduced cell survival following MNNG exposure, suggesting it enhances the cytotoxicity of this alkylating agent. researchgate.netnih.gov This enhanced cytotoxicity appears to be independent of MUTYH's glycosylase activity and instead involves its interaction with abasic (AP) sites created during the repair process, stimulating the activity of APE1, another crucial BER enzyme. nih.gov

Deficiencies in BER components, such as DNA polymerase β (β-pol), can lead to increased mutations following exposure to methylating agents. pnas.org While β-pol null cells are hypersensitive to some alkylating agents, MNNG exposure induced a similar increase in mutant frequency in both wild-type and β-pol null cells, suggesting that other repair mechanisms are also at play for MNNG-induced damage. pnas.org The BER enzyme MED1 (also known as MBD4) has also been implicated in the response to MNNG, as its absence leads to a failure to undergo G2-M cell cycle arrest and apoptosis. pnas.org

O6-Methylguanine-DNA Methyltransferase (MGMT) Activity and Resistance Mechanisms

The O6-methylguanine-DNA methyltransferase (MGMT) protein provides a crucial line of defense against the mutagenic effects of MNNG by directly repairing the O6-methylguanine (O6-MeG) lesion. nih.govnih.gov This lesion is highly mutagenic and cytotoxic. nih.gov MGMT acts by transferring the methyl group from the O6 position of guanine to a cysteine residue within its own active site. nih.gov This is a stoichiometric, "suicide" reaction, meaning each MGMT molecule can only repair one lesion. nih.gov

The expression of MGMT is a key determinant of cellular resistance to MNNG. researchgate.netoup.com Cells with high levels of MGMT activity are more resistant to the toxic effects of MNNG, while cells deficient in MGMT are highly sensitive. oup.comoup.com This has been demonstrated in various cell types, including mouse embryonic fibroblasts and human lymphoblastoid cells. researchgate.netoup.com Depletion of MGMT activity, for instance by the inhibitor O6-benzylguanine (O6-BG), significantly increases the frequency of MNNG-induced apoptosis. aacrjournals.org

The level of MGMT can vary significantly between different cell types and can be subject to regulation. For example, MGMT expression is high in human monocytes but declines as they mature into dendritic cells, a process regulated by cytokines. nih.gov Interestingly, despite their high MGMT levels, monocytes were found to be more sensitive to MNNG than the resulting dendritic cells, indicating that other factors also contribute to cellular resistance. nih.gov The development of resistance to alkylating chemotherapeutic agents in tumors is often associated with high levels of MGMT expression. mdpi.com

Interplay with Other DNA Repair Systems

The cellular response to MNNG-induced DNA damage involves a complex interplay between multiple DNA repair pathways, including the Mismatch Repair (MMR) system and, to a lesser extent, Nucleotide Excision Repair (NER).

The MMR system plays a critical role in the cytotoxicity of MNNG. oup.compnas.org In cells with functional MGMT, the O6-MeG lesions are repaired before they can be processed by MMR. However, in the absence of MGMT activity, the MMR system recognizes the O6-MeG:T mispairs that arise during DNA replication. pnas.orgoup.com This recognition by the MMR machinery, particularly the MutSα complex (a heterodimer of MSH2 and MSH6), triggers a cascade of events leading to cell cycle arrest and apoptosis. nih.govpnas.orgoup.com Cells deficient in MMR are tolerant to MNNG, meaning they can survive despite the persistence of O6-MeG lesions in their DNA. oup.compnas.org This tolerance is a key mechanism of resistance to alkylating agents. mdpi.com The MMR protein MED1 also appears to be important for the integrity of the MMR system's response to MNNG. pnas.org

The Nucleotide Excision Repair (NER) pathway, which typically repairs bulky DNA adducts, also has a role in processing MNNG-induced lesions. nih.govpsu.edu In E. coli, the NER pathway can remove O6-MeG lesions. oup.com Studies in Salmonella typhimurium have shown that at high doses of MNNG, NER is involved in removing mutagenic lesions. nih.gov However, at low doses, NER-proficient strains were found to be more susceptible to mutagenesis than NER-deficient mutants, suggesting a competitive interaction between NER and MGMT. nih.gov Mammalian MGMT can shield O4-methylthymine (O4-MeT) lesions from the NER pathway. oup.com

Cell Cycle Checkpoint Activation and Apoptotic Responses to this compound

Exposure to MNNG triggers the activation of cell cycle checkpoints and can lead to apoptosis (programmed cell death), preventing the propagation of damaged DNA.

A characteristic response to MNNG in many cell types is a G2/M phase cell cycle arrest. nih.govmolbiolcell.orgnih.gov This arrest is often delayed, occurring in the second cell cycle after the initial damage. nih.govmolbiolcell.org The activation of this G2 checkpoint is dependent on a functional Mismatch Repair (MMR) system. oup.comnih.govnih.gov The MMR system recognizes the O6-MeG:T mispairs and signals to the checkpoint machinery. oup.com Key kinases involved in this response include ATM and ATR, with ATR playing a more critical role in the MNNG-induced G2 arrest. nih.govmolbiolcell.org Downstream targets like Chk1 and Chk2 are also activated. molbiolcell.org In some cell lines, MNNG-induced G2 arrest is dependent on ATM. researchgate.net

If the DNA damage is too extensive to be repaired, cells will undergo apoptosis. MNNG can trigger apoptosis through both p53-dependent and p53-independent pathways. nih.gov The tumor suppressor protein p53 is often stabilized and activated in response to MNNG, but the requirement for p53 in MNNG-induced apoptosis can be cell-type dependent. pnas.orgnih.gov The apoptotic signaling cascade initiated by unrepaired O6-MeG lesions often involves a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the activation of caspases, particularly caspase-9 and caspase-3. aacrjournals.org The MMR system, specifically the MutSα complex, is crucial for signaling apoptosis in response to O6-MeG damage. pnas.org In some contexts, however, MNNG can induce non-apoptotic cell death, or necrosis, characterized by the disruption of the cell membrane. nih.gov

Interactive Data Table: Cellular Responses to this compound

| Experimental System | Key Finding | Relevant Pathway(s) | Reference(s) |

| Escherichia coli | Synergistic increase in frameshift mutations with 9-aminoacridine. | Mismatch Repair | nih.gov, oup.com |

| Escherichia coli | Adaptive response confers resistance to MNNG. | Adaptive Response, MGMT | nih.gov, nih.gov |

| Human Lymphoblastoid Cells | MNNG triggers apoptosis via p53-dependent and -independent pathways. | Apoptosis, p53 Signaling | nih.gov |

| Chinese Hamster Ovary Cells | Unrepaired O6-MeG leads to decreased Bcl-2 and apoptosis. | Apoptosis, MGMT | aacrjournals.org |

| Human 293T Cells | MNNG induces a G2 checkpoint dependent on MMR and ATR. | Cell Cycle Checkpoint, MMR, ATR | nih.gov |

| Human Lymphoblastoid Cells | MutSα is required for MNNG-induced apoptosis. | Mismatch Repair, Apoptosis | pnas.org |

| Salmonella typhimurium | NER is involved in repair of MNNG-induced lesions. | Nucleotide Excision Repair | nih.gov |

| HeLa Cells | MMR proteins are rapidly recruited to chromatin after MNNG treatment. | Mismatch Repair | nih.gov |

| Mouse Embryonic Fibroblasts | MED1 is required for MNNG-induced G2-M arrest and apoptosis. | Base Excision Repair, MMR | pnas.org |

Nitrosomethylnitroguanidine in Experimental Carcinogenesis Models

Induction of Organ-Specific Tumors in Animal Models

MNNG administration in animal models has been shown to induce a range of organ-specific tumors, providing crucial insights into the pathogenesis of different cancers.

Colorectal Carcinogenesis Models (e.g., Murine Studies, Adenoma-Carcinoma Sequence)

The administration of MNNG to rodents is a well-established method for creating experimental models of colorectal cancer (CRC). nih.gov These models are advantageous due to the anatomical similarities between the murine and human gastrointestinal tracts, the cost-effectiveness of using mice, and their short gestation period. nih.gov The resulting neoplasms, both benign and malignant, share many characteristics with human colorectal tumors. nih.gov

The development of colorectal cancer is understood as a multi-step process known as the adenoma-carcinoma sequence, where normal epithelial tissue transforms into an adenoma and subsequently into an invasive carcinoma. nih.govteachmesurgery.com It is estimated that approximately 5% to 10% of adenomas progress to malignancy. nih.govteachmesurgery.com The molecular basis of this progression involves genetic and epigenetic alterations. semanticscholar.org Key genetic events include mutations in genes such as APC, KRAS, and TP53. semanticscholar.org Specifically, the loss of function of the p53 protein is considered a critical determinant in the transition from an adenoma to a malignant tumor. semanticscholar.org Animal models, such as the APCMin mouse model, which develops multiple intestinal adenomas, have been instrumental in studying the early stages of colorectal cancer. nih.gov

Mammary Carcinogenesis Models

N-methyl-N-nitrosourea (MNU), a related compound, is extensively used to induce mammary tumors in rats, creating models that closely mimic human breast cancer. nih.govnih.gov These MNU-induced tumors in rats are histologically similar to those induced by another carcinogen, dimethylbenz(a)anthracene (DMBA). nih.gov The incidence and characteristics of these tumors are dependent on factors such as the rat strain, the dose of the carcinogen, and the age of the animal at the time of administration. por-journal.com These models are crucial for evaluating potential preventative and therapeutic agents for human breast cancer. por-journal.comveterinaryworld.org The spectrum of lesions induced includes benign, pre-neoplastic, and malignant tumors, with invasive comedocarcinoma being the most aggressive type observed in the MNU model. veterinaryworld.org

Gastric and Intestinal Carcinogenesis

MNNG is a potent carcinogen for inducing gastric and intestinal tumors in animal models. nih.gov Studies in rats have shown that MNNG can induce neoplasms in both the forestomach and the glandular stomach. nih.gov The incidence of glandular stomach neoplasms was found to be 65% in rats treated with MNNG. nih.gov Interestingly, while intestinal metaplasia is often observed in the glandular stomach following MNNG exposure, its role as a definitive preneoplastic stage is still under investigation, as it also appears in untreated control animals. nih.gov N-nitrosamines, the class of compounds to which MNNG belongs, are strongly associated with the development of gastrointestinal tumors, including gastric cancer. nih.gov

Other Neoplastic Inductions (e.g., Skin, Urinary Bladder)

MNNG and related compounds have been shown to induce tumors in other tissues as well. In mouse skin painting studies, nitrosomethylnitroguanidine was found to be a carcinogen, though weaker than some other ethylating agents. oup.com The tumors induced in the skin included squamous cell carcinomas and, in some cases, neurosarcomas. oup.com

In the context of the urinary bladder, while direct induction by MNNG is less commonly the focus, the principles of chemical carcinogenesis are highly relevant. Models using other carcinogens like N-butyl-N-(4-hydroxylbutyl)nitrosamine (OH-BBN) are used to induce transitional cell carcinoma of the bladder in rodents. cancer.gov These models are vital for studying non-muscle-invasive bladder cancer. mdpi.com Immunotherapy, such as the use of Bacillus Calmette-Guerin (BCG), is a common treatment for early-stage bladder cancer, working by stimulating the immune system to attack cancer cells. cancer.orgclevelandclinic.org

Contribution of this compound to Carcinogenesis Stages

MNNG plays a significant role in the initial stages of cancer development.

Role in Carcinogenic Initiation

Carcinogenic initiation is the first step in tumorigenesis, where a normal cell undergoes genetic mutations that provide it with a selective advantage for growth and survival. mdpi.com This process often requires the accumulation of multiple genetic changes. mdpi.com MNNG acts as a direct-acting alkylating agent, meaning it can directly interact with and damage DNA, leading to mutations. nih.gov This ability to induce genetic alterations is fundamental to its role as a potent initiator of carcinogenesis. The inflammatory response triggered by cellular damage can further contribute to tumor initiation by creating a microenvironment that promotes the proliferation of these mutated cells. mdpi.com

Influence on Tumor Promotion and Progression

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent carcinogenic agent frequently used in experimental models to induce tumors, particularly in the gastrointestinal tract. nih.gov Its role extends beyond the initial phase of carcinogenesis, significantly influencing the subsequent stages of tumor promotion and progression. nih.govresearchgate.net Tumor promotion is a phase characterized by the selective expansion of initiated cells into preneoplastic lesions, while progression involves the conversion of these benign tumors into invasive and malignant cancers. researchgate.netnih.govwikipedia.org

In experimental settings, particularly in gastric cancer models, MNNG has been shown to drive the occurrence and development of tumors by modulating a variety of cellular processes. nih.gov Research indicates that MNNG promotes gastric cancer by affecting processes such as autophagy, epithelial-mesenchymal transition (EMT), apoptosis, proliferation, and angiogenesis. nih.gov It can induce gastric epithelial dysplasia and its malignant transformation. nih.gov The compound triggers these effects by regulating inflammation, cellular damage, cell differentiation, mitochondrial dysfunction, and oxidative stress. nih.gov

The promotion stage is marked by the proliferation of initiated cells, which MNNG facilitates, leading to the formation of clonal outgrowths that can develop into papillomas. nih.gov The progression phase is characterized by an increase in tumor size, growth speed, and the acquisition of invasive and metastatic potential, driven by further genetic and phenotypic changes. researchgate.netwikipedia.org MNNG's action as an alkylating agent contributes to this progression by inducing DNA damage and mutations in critical genes. nih.gov

Comparative Carcinogenicity Studies with Other Nitrosamines and Alkylating Agents

The carcinogenic potency of this compound has been evaluated in relation to other N-nitroso compounds and alkylating agents in various animal models. These studies provide a framework for understanding its relative risk and mechanisms of action.

As a direct-acting alkylating agent, MNNG's carcinogenicity is attributed to its ability to directly methylate cellular macromolecules like DNA without requiring metabolic activation. nih.govnih.govresearchgate.net This contrasts with many nitrosamines, which typically require enzymatic activation to become carcinogenic. europa.eu

A comparative study on mouse skin found that this compound was a weaker carcinogen than N-nitrosoethylnitroguanidine. nih.gov Another study comparing about 50 different N-nitroso compounds in rats and hamsters highlighted significant species and organ specificity in their carcinogenic effects. nih.gov While many nitrosamines primarily induced tumors in the esophagus and upper gastrointestinal tract in rats, this was less common in hamsters. nih.gov

When compared with other alkylating agents in mouse skin painting assays, this compound showed different efficacy. For instance, Nitrosomethylurea was found to be somewhat more effective than Nitrosoethylurea. nih.gov In the same study, this compound was less potent than N-nitrosoethylnitroguanidine. nih.gov The carcinogenic activity of these compounds is linked to their ability to alkylate DNA, particularly at the O6 position of guanine (B1146940), a key event in initiating malignant transformation. nih.gov

The following tables summarize findings from comparative carcinogenicity studies involving this compound.

Table 1: Comparative Carcinogenicity of MNNG and Other Alkylating Agents in Mouse Skin

| Compound | Relative Carcinogenic Potency | Tumor Induction |

|---|---|---|

| This compound (MNNG) | Weaker than N-nitrosoethylnitroguanidine nih.gov | Skin Tumors nih.gov |

| N-nitrosoethylnitroguanidine | Most potent skin carcinogen examined in the study nih.gov | Skin Tumors nih.gov |

| Nitrosomethylurea | More effective than Nitrosoethylurea nih.gov | Skin Tumors nih.gov |

| Nitrosoethylurea | Less effective than Nitrosomethylurea nih.gov | Skin Tumors nih.gov |

| Nitrosomethylurethane | Failed to induce tumors nih.gov | No tumors observed nih.gov |

| Nitrosoethylurethane | Failed to induce tumors nih.gov | No tumors observed nih.gov |

Table 2: General Comparison of Carcinogenic Activity

| Compound Class | Activation Requirement | Primary Mechanism | Example Compounds |

|---|---|---|---|

| Nitrosamides | Direct-acting (no metabolic activation needed) europa.eu | Alkylation of DNA nih.govnih.gov | This compound, Nitrosomethylurea nih.govnih.gov |

| Nitrosamines | Metabolic activation generally required europa.eu | Formation of reactive alkylating species nih.gov | N-nitrosodiethylamine (NDEA), N-nitrosodimethylamine (NDMA) nih.govnih.gov |

Structure Activity Relationship Sar Studies of Nitrosomethylnitroguanidine and Analogues

Identification of Key Structural Determinants for Genotoxic and Carcinogenic Activity

The biological activity of MNNG and its analogues is highly dependent on specific structural components that facilitate its ultimate conversion into a reactive alkylating species. The core determinants for its genotoxic and carcinogenic activity are the N-nitroso group (-N=O) and the alkyl group (methyl in the case of MNNG).

Key structural features influencing the genotoxicity of N-nitroso compounds include:

The N-Nitroso Group: This functional group is a critical structural alert for carcinogenicity. It is essential for the metabolic or chemical activation that leads to the formation of a DNA-reactive electrophile.

α-Hydroxylation: For many N-nitrosamines, metabolic activation is initiated by cytochrome P450-catalyzed hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. acs.org This step is often rate-limiting and crucial for generating the ultimate carcinogenic species. acs.org Features that hinder this process, such as steric bulk or the presence of electron-withdrawing groups near the α-carbon, can decrease carcinogenic potency. acs.orgnih.gov Conversely, features that promote this activation, like the presence of unhindered methyl or ethyl groups, tend to increase it. acs.org

Stability of the Resulting Cation: The nature of the alkyl group dictates the reactivity and stability of the resulting carbocation that ultimately alkylates DNA. MNNG is a direct-acting agent that, upon decomposition, yields a highly reactive methyldiazonium ion. mdpi.com

Leaving Group: The nitroguanidine (B56551) portion of MNNG acts as a good leaving group, facilitating the release of the methyldiazonium ion. The electronic properties of this part of the molecule can influence the rate of decomposition and, consequently, the compound's reactivity and potency.

The table below summarizes the impact of key structural features on the activity of N-nitroso compounds, based on general SAR principles.

| Structural Feature | Influence on Activity | Rationale |

|---|---|---|

| N-Nitroso (-N=O) Group | Essential for activity | Required for the formation of the reactive diazonium ion. acs.org |

| α-Hydrogens | Generally required for metabolic activation | Site of CYP450-mediated hydroxylation, initiating the activation cascade. acs.org |

| Steric Hindrance at α-Carbon | Decreases potency | Inhibits metabolic activation by sterically blocking enzyme access. nih.govusp.org |

| Small, Unhindered Alkyl Groups (e.g., methyl, ethyl) | Increases potency | Promotes efficient metabolic activation and formation of reactive alkylating species. acs.org |

| Electron-Withdrawing Groups | Can decrease potency | May destabilize the transition state for α-hydroxylation, reducing the rate of activation. acs.org |

Elucidation of Molecular Features Influencing DNA Alkylation Specificity

MNNG is a monofunctional alkylating agent that reacts with DNA through a unimolecular nucleophilic substitution (SN1) mechanism. mdpi.comnih.gov This type of reaction mechanism means it has a strong affinity for oxygen atoms in DNA bases, in addition to nitrogen atoms. nih.gov The primary product responsible for the mutagenicity and cytotoxicity of MNNG is O6-methylguanine (O6-MeG). nih.govwikipedia.org This adduct is highly miscoding, pairing with thymine (B56734) instead of cytosine during DNA replication, which leads to G:C → A:T transition mutations if not repaired. mdpi.com

The molecular features that dictate this specificity include:

SN1 Reaction Character: Agents that react via an SN1 mechanism, like MNNG, tend to form a "soft" electrophile (the methyldiazonium ion). This soft electrophile preferentially attacks "soft" nucleophilic sites, which include the oxygen atoms of DNA bases (like O6 of guanine (B1146940) and O4 of thymine) in addition to the more nucleophilic nitrogen atoms (like N7 of guanine). mdpi.comwiley.com In contrast, SN2 agents are "harder" electrophiles and tend to react predominantly with the more strongly nucleophilic nitrogen atoms. mdpi.com

The Alkyl Group: The nature of the alkyl group itself is a primary determinant. MNNG delivers a methyl group. Other analogues, such as N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), deliver an ethyl group, forming O6-ethylguanine. While both are mutagenic, the cellular repair mechanisms may handle them with different efficiencies. researchgate.net

DNA Microenvironment: The accessibility of different sites within the DNA double helix can also influence alkylation patterns. While the N7 position of guanine is located in the major groove and is highly accessible, the O6 position is involved in Watson-Crick base pairing. The transient "breathing" of the DNA helix allows access to these sites.

The formation of O6-MeG is considered the most critical lesion for MNNG's mutagenic and carcinogenic effects. nih.gov While other adducts like N7-methylguanine and N3-methyladenine are formed in greater abundance, they are either less mutagenic or are more efficiently repaired by the base excision repair (BER) pathway. mdpi.comwiley.com The O6-MeG adduct, however, is specifically repaired by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT), and if this system is overwhelmed or deficient, the lesion persists, leading to mutations. nih.govmdpi.commdpi.com

| DNA Adduct | Site of Alkylation | Relative Abundance (from MNNG) | Primary Biological Consequence |

|---|---|---|---|

| N7-Methylguanine | N7 of Guanine | High (~70%) | Cytotoxic, weakly mutagenic. wiley.com |

| O6-Methylguanine (O6-MeG) | O6 of Guanine | Low (~7%) | Highly mutagenic and cytotoxic. nih.govmdpi.com |

| N3-Methyladenine | N3 of Adenine (B156593) | Moderate (~10%) | Cytotoxic (blocks replication). mdpi.com |

| O4-Methylthymine | O4 of Thymine | Very Low (<1%) | Mutagenic. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling Approaches

Quantitative structure-activity relationship (QSAR) and other computational methods provide powerful tools for analyzing and predicting the biological activity of chemicals like MNNG and its analogues based on their molecular structure. wikipedia.orgnih.gov These in silico approaches can accelerate risk assessment and guide the synthesis of new compounds by correlating physicochemical properties and structural descriptors with genotoxicity and carcinogenicity. acs.org

QSAR models are mathematical equations that relate the chemical structure of a compound to a specific biological endpoint, such as mutagenicity or carcinogenic potency. wikipedia.org For N-nitroso compounds, these models are developed by:

Compiling a Dataset: A training set of N-nitroso compounds with known biological activity (e.g., results from Ames tests or animal carcinogenicity studies) is assembled. limav.org

Calculating Descriptors: A wide range of numerical descriptors are calculated for each molecule. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices that describe molecular branching and connectivity. nih.gov

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms (e.g., k-nearest neighbor, neural networks), are used to build a mathematical model that best correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using external validation sets (compounds not used in model development) and statistical cross-validation techniques. nih.gov

For nitrosamines and related compounds, QSAR models have successfully identified structural alerts, such as the N-nitroso group, and modulating features that influence potency. acs.org For instance, models can quantify how factors like steric hindrance around the α-carbon decrease predicted toxicity. nih.gov These predictive models are increasingly used in regulatory toxicology to prioritize chemicals for further testing and to provide initial risk assessments when experimental data is lacking. acs.orglimav.org

Molecular docking and conformational analysis are computational techniques that model the interaction between a molecule (like MNNG or its reactive intermediates) and a biological target (like DNA or a metabolic enzyme). nih.govmdpi.com

Conformational Analysis: This method explores the different three-dimensional shapes (conformations) a molecule can adopt and their relative energies. mdpi.com For MNNG, understanding its preferred conformation is important because its shape influences how it approaches and reacts with DNA. The spatial arrangement of the nitroso, methyl, and nitroguanidine groups determines the accessibility of the reactive methyl group.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the context of MNNG, docking can be used to:

Model interactions with metabolic enzymes: Simulate how MNNG analogues bind to the active site of cytochrome P450 enzymes. This can help explain why some analogues are more readily activated than others, providing a structural basis for differences in carcinogenic potency. nih.gov

Model interactions with DNA: Simulate the non-covalent binding of the MNNG molecule or its methyldiazonium intermediate within the minor or major grooves of the DNA helix. nih.gov This can reveal preferential binding sites and orientations that precede the covalent alkylation reaction, helping to explain the observed specificity for sites like O6 of guanine. nih.govnih.gov

These computational approaches provide a particle-level view of the molecular events that initiate genotoxicity, complementing experimental SAR studies and offering a deeper, mechanistic understanding of how the structure of MNNG dictates its dangerous biological activity. nih.gov

Advanced Methodological Approaches in Nitrosomethylnitroguanidine Research

In Vitro Cell Culture Systems for Studying MNNG Effects

In vitro cell culture systems are indispensable tools for investigating the biological effects of MNNG. These models allow for controlled studies of genotoxicity, DNA damage, and mutagenicity in a variety of cell types.

Application of 2D and 3D Cell Models in Genotoxicity Assessment (e.g., HepaRG cells)

The human-derived HepaRG cell line is a prominent model in genotoxicity testing due to its metabolic competence, resembling primary human hepatocytes, and its proficiency in the TP53 gene. nih.gov These cells can be cultured in traditional two-dimensional (2D) monolayers or as more physiologically relevant three-dimensional (3D) spheroids. nih.gov

Research has demonstrated that 3D HepaRG spheroids exhibit higher levels of cytochrome P450 (CYP) enzyme activity compared to their 2D counterparts. researchgate.netnih.gov This enhanced metabolic capability makes 3D models potentially more sensitive for evaluating the genotoxicity of compounds that require metabolic activation. nih.govfda.gov For instance, studies on various nitrosamines have shown that 3D HepaRG spheroids can detect DNA damage induced by a broader range of these compounds than 2D cultures. nih.govfda.gov Genotoxicity in these models is often assessed using high-throughput assays like the CometChip for DNA damage and flow cytometry-based micronucleus (MN) assays for chromosomal damage. researchgate.netnih.gov Furthermore, error-corrected next-generation sequencing (ecNGS) technologies have been employed in both 2D and 3D HepaRG cultures to detect MNNG-induced mutagenesis, with 3D spheroids generally showing a greater response. osti.gov

The development of 3D culture systems, such as spheroids or organoids, helps to bridge the gap between 2D in vitro models and in vivo animal studies by better replicating the cellular heterogeneity and microenvironment of tumors. whiterose.ac.uk These models often exhibit a stratified structure with proliferating cells on the periphery and a necrotic core, mimicking the nutrient and oxygen gradients found in solid tumors. whiterose.ac.uk

Table 1: Comparison of 2D and 3D HepaRG Cell Models for Genotoxicity Testing

| Feature | 2D Monolayer Cultures | 3D Spheroid Cultures |

| Cellular Arrangement | Flat, single layer of cells. | Aggregates of cells forming a spherical structure. whiterose.ac.uk |

| Metabolic Activity | Lower levels of CYP enzyme activity. researchgate.netnih.gov | Higher levels of CYP enzyme activity. researchgate.netnih.gov |

| Genotoxicity Sensitivity | May show positive responses to a limited number of compounds. nih.govfda.gov | Generally more sensitive, detecting a wider range of genotoxic agents. nih.govfda.gov |

| Physiological Relevance | Less representative of in vivo tissue architecture. whiterose.ac.uk | More closely mimics the in vivo tumor microenvironment. whiterose.ac.uk |

| Assay Compatibility | Compatible with high-throughput screening assays. nih.gov | Adaptable to high-throughput genotoxicity assays. nih.gov |

Fibroblast Cell Strains in DNA Damage Research

Fibroblast cell strains are extensively used in DNA damage research due to their well-characterized responses to genotoxic agents like MNNG. Studies have utilized human fibroblast strains to investigate the relationship between DNA repair capabilities and cellular sensitivity to MNNG-induced killing. nih.gov For example, research has categorized human fibroblast strains based on their ability to repair O6-methylguanine (O6mGua), a critical DNA lesion induced by MNNG. nih.gov Strains proficient in repairing this lesion (Mer+ Rem+) exhibit significantly higher resistance to MNNG compared to deficient strains (Mer- Rem-). nih.gov

Furthermore, fibroblast cell lines derived from patients with genetic disorders, such as ataxia telangiectasia (AT), have been instrumental in dissecting DNA repair pathways. aacrjournals.org Studies have shown that some AT fibroblast strains exhibit decreased DNA repair synthesis and reduced colony-forming ability after MNNG treatment, highlighting the role of specific repair mechanisms in mitigating MNNG-induced damage. aacrjournals.org The alkaline comet assay is a common technique used to measure DNA single-strand breaks in fibroblasts exposed to MNNG. spandidos-publications.com

Bacterial and Mammalian Cell Lines for Mutagenicity Testing (e.g., Ames Test)

The mutagenic potential of chemical compounds is frequently evaluated using a battery of in vitro assays involving both bacterial and mammalian cell lines. clinmedjournals.orgclinmedjournals.org

The Ames test , a bacterial reverse mutation assay, is a widely used initial screening method. clinmedjournals.orgospar.org It utilizes mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. fabad.org.tr Exposure to a mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. fabad.org.tr The number of revertant colonies is indicative of the mutagenic potential of the tested compound. fabad.org.tr To enhance sensitivity, these bacterial strains often contain mutations that increase cell wall permeability or inactivate DNA repair systems. ospar.org

For mammalian cell mutagenicity testing, cell lines such as Chinese hamster ovary (CHO), mouse lymphoma L5178Y, and human lymphoblastoid TK6 cells are commonly employed. clinmedjournals.orgclinmedjournals.org These assays typically measure forward mutations at specific genetic loci, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine (B127349) kinase (TK). clinmedjournals.org Positive results in these in vitro mammalian assays are considered indicative of potential mammalian mutagens and carcinogens. clinmedjournals.org

Analytical Techniques for Investigating MNNG-Induced Molecular Changes

A variety of sophisticated analytical techniques are employed to detect and quantify the molecular alterations induced by MNNG, with a primary focus on DNA adducts.

Detection and Quantification of DNA Adducts

DNA adducts, which are covalent modifications of DNA by reactive chemicals, are considered key biomarkers of exposure to genotoxic agents and are mechanistically linked to the initiation of cancer. ualberta.ca Their detection and quantification provide direct evidence of exposure and the resulting biological effective dose. hhearprogram.org

The general workflow for DNA adduct analysis involves isolating DNA from tissues or cells, followed by enzymatic or chemical hydrolysis to release the adducted nucleosides or nucleobases. mdpi.com These adducts are then typically separated and quantified using advanced analytical methods. mdpi.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of DNA adducts. nih.gov When coupled with highly sensitive detection methods, particularly mass spectrometry (MS), HPLC allows for the precise quantification of specific adducts. hhearprogram.org

Liquid chromatography-mass spectrometry (LC-MS) has become the predominant platform for DNA adduct analysis. chromatographyonline.com The development of techniques like electrospray ionization (ESI) has revolutionized the analysis of biomolecules, including DNA adducts. mdpi.comchromatographyonline.com Modern LC-MS systems, often employing capillary columns and micro-electrospray sources, provide the high sensitivity and specificity required to detect the low levels of adducts often found in biological samples. acs.org For instance, capillary LC-μESI-MS has been successfully used to detect and quantify specific DNA adducts in human tissue. acs.org

To enhance sensitivity and accuracy, stable isotope-labeled internal standards are often used, and sample preparation may include enrichment steps like solid-phase extraction or pre-separation by HPLC. mdpi.com The combination of HPLC with tandem mass spectrometry (HPLC/MS/MS) allows for highly specific detection by monitoring characteristic fragmentation patterns of the adducts. nih.gov

Mass Spectrometry for Adduct Identification and Structural Confirmation

Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and structural characterization of DNA and protein adducts formed by reactive compounds such as Nitrosomethylnitroguanidine. MS-based methodologies offer high accuracy, sensitivity, and the ability to pinpoint the exact site of molecular modification. nih.gov The most prevalent approach is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which enables the separation of complex biological mixtures before detailed mass analysis. nih.gov

The "bottom-up" strategy is commonly employed for this purpose. nih.gov In this method, DNA or protein is first isolated from cells or tissues exposed to the genotoxic agent. The macromolecule is then enzymatically digested into smaller, more manageable fragments—oligonucleotides or peptides. These fragments are subsequently analyzed by LC-MS/MS. The mass spectrometer detects the precise mass-to-charge ratio (m/z) of these fragments. The presence of a DNA or protein adduct is revealed by a characteristic mass shift in the fragment to which it is bound, corresponding to the molecular weight of the added chemical group. For instance, methylation by a compound like this compound would result in a predictable mass increase.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this process, a specific adducted fragment (a precursor ion) is selected and fragmented further within the mass spectrometer to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the precise localization of the adduct on the nucleotide or amino acid residue. nih.gov This level of detail is crucial for understanding the mechanisms of DNA damage and repair. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements that help to determine the elemental composition of the adducts. nih.gov

Table 1: Key Mass Spectrometry Approaches for Adduct Analysis

| Technique | Principle | Application in this compound Research | Key Advantage |

|---|---|---|---|

| LC-MS/MS | Separates digested DNA/protein fragments via liquid chromatography before mass analysis for identification and quantification. nih.gov | Identification and quantification of specific DNA and protein adducts formed by this compound metabolites. | High sensitivity and specificity for complex mixtures. |

| High-Resolution MS (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental formulas. nih.gov | Confirms the elemental composition of novel adducts to distinguish them from other potential modifications. | Unambiguous identification of adduct composition. |

| "Bottom-Up" Proteomics/Genomics | Involves the enzymatic digestion of proteins or DNA prior to MS analysis. nih.gov | Characterizes adducted peptides or oligonucleotides to map modification sites. | Allows for precise localization of adducts on macromolecules. |

Immunological Methods (e.g., Immunohistochemistry, ELISA)

Immunological methods leverage the high specificity of antibodies to detect and quantify DNA adducts. nih.gov These techniques are valuable for screening large numbers of samples and for visualizing the distribution of damage within tissues. The two most common immunological assays in this context are the Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC). nih.gov

The foundation of these methods is the production of antibodies that specifically recognize and bind to the DNA adducts of interest—in this case, those formed by this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay used for quantifying adduct levels in a sample. nih.govdiva-portal.org In a typical competitive ELISA, a known amount of the specific adduct is coated onto a microplate well. The sample containing an unknown amount of the adduct is mixed with a limited quantity of a primary antibody specific to that adduct. This mixture is then added to the well. The free adducts from the sample compete with the coated adducts for binding to the antibody. A secondary antibody linked to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric or fluorescent signal upon reaction with the enzyme. A lower signal indicates a higher concentration of adducts in the original sample, as fewer antibodies were available to bind to the plate. ELISA is highly sensitive and suitable for high-throughput analysis. diva-portal.orgmdpi.com

Immunohistochemistry (IHC): This technique is used to visualize the location of DNA adducts within tissue sections. nih.gov Tissue slices are incubated with a primary antibody that binds to the this compound-induced adducts. A secondary antibody, which is labeled with an enzyme or a fluorescent tag, is then used to detect the primary antibody. This allows researchers to identify which specific cells or tissue regions have the highest levels of DNA damage, providing critical spatial information about the genotoxic effects. nih.gov

While powerful, a significant challenge can be the development of highly specific antibodies, particularly for small molecules (low molecular weight agents) and their adducts. nih.gov

³²P-Postlabeling Assays

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of a wide array of DNA adducts, even when present at very low frequencies. nih.govnih.gov This technique can detect as few as one adduct per 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies involving low-level environmental exposures or for analyzing very small amounts of DNA (1-10 µg). nih.govnih.gov

The procedure consists of four main steps:

DNA Digestion: The DNA sample is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the digest of normal nucleotides, typically using methods like nuclease P1 digestion or solvent extraction. This step increases the sensitivity of the assay.

Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP. nih.gov This reaction is catalyzed by the enzyme T4 polynucleotide kinase.

Separation and Quantification: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-pressure liquid chromatography (HPLC). nih.govnih.gov The separated, radiolabeled adducts appear as spots on an autoradiogram. The amount of radioactivity in each spot is measured to quantify the level of each specific adduct. nih.gov

This assay is broadly applicable for detecting adducts formed by various classes of chemical carcinogens and complex mixtures. nih.govnih.gov

Assessment of Chromosomal Damage and Mutagenicity

CometChip Assay

The CometChip assay represents a high-throughput evolution of the traditional comet assay. mdpi.com It addresses the low-throughput nature and potential slide-to-slide variability of the standard method by integrating a 96-well plate format with micropatterned agarose. mdpi.comd-nb.info Each well contains hundreds of micropores, designed to capture individual cells in an array. mdpi.com This platform allows for the simultaneous processing and analysis of up to 96 different samples (e.g., different doses of a chemical or different cell types) on a single chip, dramatically increasing efficiency and reproducibility. mdpi.cominterchim.fr